Comparative In Vivo Antileishmanial Efficacy vs. Closely Related 2-Nitrovinylfuran Derivative (UC245)
In a direct in vivo comparative study using a murine model of cutaneous leishmaniasis caused by Leishmania amazonensis, 2-bromo-5-(2-nitroprop-1-enyl)furan (designated UC245) demonstrated lesion growth reduction at a magnitude comparable to or higher than that achieved by amphotericin B treatment [1]. The study included a comparator, 2-bromo-5-(2-bromo-2-nitrovinyl)furan (furvina), which also showed similar in vivo efficacy. This provides a direct, quantifiable benchmark for the compound's antiparasitic potential, positioning it as a candidate with in vivo activity on par with a clinical standard-of-care drug.
| Evidence Dimension | In Vivo Efficacy: Reduction of lesion growth in Leishmania amazonensis-infected BALB/c mice |
|---|---|
| Target Compound Data | Lesion growth reduction comparable to or higher than amphotericin B |
| Comparator Or Baseline | Amphotericin B treatment; 2-bromo-5-(2-bromo-2-nitrovinyl)furan (furvina) also exhibited comparable activity |
| Quantified Difference | Comparable to or greater than amphotericin B |
| Conditions | Murine model of cutaneous leishmaniasis, treatment groups with 2-nitrovinylfuran derivatives |
Why This Matters
This evidence provides a quantifiable in vivo efficacy benchmark, supporting the selection of this compound for advanced antiparasitic drug discovery programs over untested or less potent analogs.
- [1] Sifontes-Rodríguez, S., Monzote-Fidalgo, L., Castañedo-Cancio, N., Montalvo-Álvarez, A. M., López-Hernández, Y., Diogo, N. M., ... & Pérez-Martín, O. (2015). The efficacy of 2-nitrovinylfuran derivatives against Leishmania in vitro and in vivo. Memórias do Instituto Oswaldo Cruz, 110(2), 166-173. View Source
